Dabigatran Acyl--D-Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

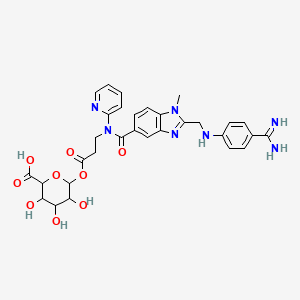

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H33N7O9 |

|---|---|

Molecular Weight |

647.6 g/mol |

IUPAC Name |

6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45) |

InChI Key |

CSZFDMHIDSUHPI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |

Origin of Product |

United States |

Biochemical Formation and Biosynthesis of Dabigatran Acyl D Glucuronide

UGT2B15 Polymorphism Effects on Glucuronidation Rates

Individuals with the GG (wild-type) genotype have been shown to have significantly higher maximum plasma concentrations (Cmax) and total exposure (Area Under the Curve, AUC) of Dabigatran (B194492) Acyl-β-D-Glucuronide compared to those with the GT (heterozygous) or TT (homozygous mutant) genotypes. frontiersin.org This suggests that the T allele is associated with reduced glucuronidation activity. frontiersin.orgmdpi.com

One study involving 124 healthy male subjects demonstrated that the Cmax of the glucuronide metabolite was highest in the GG genotype group, followed by the GT and TT groups. frontiersin.org A similar trend was observed for the total exposure (AUC). frontiersin.org The metabolite-to-parent drug ratios for both Cmax and AUC were also significantly lower in individuals with the TT genotype compared to the GG genotype, further supporting a genotype-dependent effect on the conversion of dabigatran to its acyl-glucuronide form. frontiersin.orgfrontiersin.org

| Genotype | Number of Subjects (n) | Cmax (ng/mL) (Mean ± SD) | AUC_all (ng·h/mL) (Mean ± SD) |

|---|---|---|---|

| GG (Wild-Type) | 32 | 42.3 ± 16.3 | 327.0 ± 148.3 |

| GT (Heterozygous) | 64 | 32.4 ± 20.5 | 238.7 ± 166.5 |

| TT (Homozygous Mutant) | 28 | 29.7 ± 17.1 | 223.3 ± 165.4 |

Chemical Stability and Isomeric Transformations of Dabigatran Acyl D Glucuronide

Non-Enzymatic Acyl Migration to Positional Isomers (2-O, 3-O, 4-O-Acyl Glucuronides)

The 1-O-acyl-β-D-glucuronide of dabigatran (B194492) is susceptible to a spontaneous, non-enzymatic intramolecular rearrangement known as acyl migration. This process involves the transfer of the dabigatran acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups at the C-2, C-3, and C-4 positions. This results in the formation of a mixture of four positional isomers: the parent 1-O-acylglucuronide and the 2-O-, 3-O-, and 4-O-acylglucuronides. This isomerization is a significant pathway for the degradation of the parent metabolite.

Under physiological conditions (pH 7.4 and 37°C), dabigatran 1-O-acyl-β-D-glucuronide undergoes a relatively rapid acyl migration. The degradation of the parent 1-O-acylglucuronide and the formation of its isomers follow distinct time courses. The apparent half-life for the degradation of the 1-O-acylglucuronide via this non-enzymatic acyl migration is approximately 1 hour. This rapid isomerization indicates that in vivo, a significant proportion of the dabigatran acylglucuronide pool will exist as a mixture of these isomers.

Interactive Data Table: Degradation of Dabigatran 1-O-Acylglucuronide Over Time

| Time (hours) | Dabigatran 1-O-Acylglucuronide Concentration (%) | Total Isomers (2-O, 3-O, 4-O) Concentration (%) | Dabigatran (Aglycone) Concentration (%) |

| 0 | 100 | 0 | 0 |

| 1 | ~50 | ~45 | ~5 |

| 2 | ~25 | ~65 | ~10 |

| 4 | ~10 | ~75 | ~15 |

| 8 | <5 | ~80 | ~15 |

Note: This table represents an illustrative model of the degradation kinetics based on the reported half-life and degradation pathways. Actual experimental values may vary.

The structures of the four isomeric acylglucuronides of dabigatran have been successfully elucidated through preclinical studies involving their isolation and purification from the urine of rhesus monkeys. Nuclear Magnetic Resonance (NMR) analysis was instrumental in confirming the precise location of the acyl linkage on the glucuronic acid ring for each isomer.

The identification of each isomer was achieved by analyzing the 1H-NMR chemical shifts. Specifically, the downfield shift of the proton attached to the carbon bearing the ester linkage is a key indicator. For instance, in the parent 1-O-acylglucuronide, the anomeric proton (H-1) signal is shifted downfield. For the 2-O, 3-O, and 4-O isomers, the corresponding H-2, H-3, and H-4 protons, respectively, exhibit this characteristic downfield shift, confirming the migration of the dabigatran acyl group to these positions. Both α and β anomers of the 2-O-, 3-O-, and 4-O-acylglucuronides were identified.

Interactive Data Table: Key 1H-NMR Chemical Shifts for Dabigatran Acylglucuronide Isomers

| Compound | H-1 (ppm) | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) |

| Dabigatran 1-O-acylglucuronide | Shifted Downfield | Not Shifted | Not Shifted | Not Shifted |

| Dabigatran 2-O-acylglucuronide | Not Shifted | Shifted Downfield | Not Shifted | Not Shifted |

| Dabigatran 3-O-acylglucuronide | Not Shifted | Not Shifted | Shifted Downfield | Not Shifted |

| Dabigatran 4-O-acylglucuronide | Not Shifted | Not Shifted | Not Shifted | Shifted Downfield |

Note: This table illustrates the principle of identifying isomers via NMR by highlighting the proton signal that would be expected to shift downfield upon acylation at that position.

Physicochemical Factors Influencing Acyl Glucuronide Stability

The stability of acyl glucuronides, including that of dabigatran, is governed by several physicochemical factors inherent to the molecule's structure. These factors influence the rates of both acyl migration and hydrolysis.

The reactivity of the ester linkage in acyl glucuronides is significantly influenced by the electronic properties of the aglycone. Electron-withdrawing groups attached to the carboxylic acid moiety increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity generally leads to a faster rate of degradation, including both acyl migration and hydrolysis.

Pharmacological and Biochemical Activity of Dabigatran Acyl D Glucuronide

In Vitro Direct Thrombin Inhibition Activity

Dabigatran (B194492) Acyl-D-Glucuronide demonstrates direct inhibitory effects on thrombin, the final enzyme in the coagulation cascade. scholarsinmedicine.comeuropa.eudroracle.ai This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in thrombus formation. droracle.aiahajournals.org Like its parent compound, the metabolite can inhibit both free and clot-bound thrombin. nih.govscholarsinmedicine.com

Concentration-Dependent Inhibition of Thrombin Generation

In vitro studies have consistently shown that Dabigatran Acyl-D-Glucuronide inhibits thrombin generation in a concentration-dependent manner. nih.govresearchgate.net As the concentration of the metabolite increases in plasma, there is a corresponding decrease in the rate and amount of thrombin produced. researchgate.net However, the inhibitory effect is noted to be weaker than that of dabigatran. nih.govresearchgate.net

Specificity and Mechanism of Interaction with Thrombin Active Site

Dabigatran Acyl-D-Glucuronide acts as a competitive and reversible direct inhibitor of the active site of thrombin. europa.euahajournals.org It binds to the active site of the thrombin molecule, thereby blocking its enzymatic activity. ahajournals.orge-jnc.org Molecular docking simulations suggest a binding affinity for thrombin, although it is slightly less than that of dabigatran. vulcanchem.com This direct interaction at the active site is central to its anticoagulant properties. europa.eudroracle.ai

Comparative Anticoagulant Potency with Dabigatran (In Vitro Studies)

Research consistently indicates that while Dabigatran Acyl-D-Glucuronide is pharmacologically active, its anticoagulant potency is less than that of the parent compound, dabigatran. nih.govresearchgate.net

Relative Inhibitory Effects on Coagulation Assays (aPTT, PT, TT)

The anticoagulant effects of Dabigatran Acyl-D-Glucuronide have been evaluated using standard coagulation assays, including the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT). nih.govresearchgate.net

aPTT: Dabigatran Acyl-D-Glucuronide prolongs the aPTT in isolated human platelet-poor plasma. caymanchem.com However, a higher concentration of the metabolite is required to achieve the same level of aPTT prolongation as dabigatran. For instance, one study reported that the concentration needed to double the aPTT was 0.64 μM for Dabigatran Acyl-D-Glucuronide, compared to 0.38 μM for dabigatran, indicating about 40% weaker activity in this assay. vulcanchem.com

PT and TT: Similar to the aPTT, Dabigatran Acyl-D-Glucuronide demonstrates a weaker effect on prolonging PT and TT compared to dabigatran. nih.govresearchgate.netvulcanchem.com The TT is particularly sensitive to the presence of direct thrombin inhibitors. ahajournals.orgthrombosiscanada.cae-jnc.org

| Compound | Assay | Observation | Reference |

|---|---|---|---|

| Dabigatran Acyl-D-Glucuronide | aPTT | Prolongs aPTT, but is weaker than dabigatran. | nih.govresearchgate.netvulcanchem.com |

| Dabigatran | aPTT | Prolongs aPTT more potently than its metabolite. | nih.govresearchgate.netvulcanchem.com |

| Dabigatran Acyl-D-Glucuronide | PT | Weaker anticoagulant effect compared to dabigatran. | nih.govresearchgate.netvulcanchem.com |

| Dabigatran | PT | Stronger anticoagulant effect compared to its metabolite. | nih.govresearchgate.netvulcanchem.com |

| Dabigatran Acyl-D-Glucuronide | TT | Weaker anticoagulant effect compared to dabigatran. | nih.govresearchgate.netvulcanchem.com |

| Dabigatran | TT | Stronger anticoagulant effect compared to its metabolite. | nih.govresearchgate.netvulcanchem.com |

IC50 Values for Thrombin Generation Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of thrombin generation, a lower IC50 value indicates greater potency.

Studies have determined the IC50 values for both dabigatran and Dabigatran Acyl-D-Glucuronide in thrombin generation assays. The IC50 value for dabigatran based on the area under the curve (AUC) of thrombin generation was found to be 134.1 ng/mL. nih.govresearchgate.netresearchgate.net In contrast, the IC50 for Dabigatran Acyl-D-Glucuronide was 281.9 ng/mL. nih.govresearchgate.netresearchgate.net This indicates that dabigatran is approximately 2.1-fold more potent in inhibiting thrombin generation than its acylglucuronide metabolite. researchgate.net

| Compound | IC50 (AUC) | Reference |

|---|---|---|

| Dabigatran | 134.1 ng/mL | nih.govresearchgate.netresearchgate.net |

| Dabigatran Acyl-D-Glucuronide | 281.9 ng/mL | nih.govresearchgate.netresearchgate.net |

Contribution of Positional Isomers to Pharmacological Activity (In Vitro)

Dabigatran Acyl-D-Glucuronide is subject to non-enzymatic isomerization, leading to the formation of four positional isomers (1-O, 2-O, 3-O, and 4-O-acylglucuronides). researchreview.comnih.gov Research has shown that these isomers are also pharmacologically active. nih.gov

Molecular Docking and Binding Affinity Studies with Thrombin

Molecular docking simulations have been instrumental in elucidating the interaction between Dabigatran Acyl-β-D-Glucuronide and its target enzyme, thrombin. These computational studies provide insights into the binding energetics and the specific molecular interactions that govern the inhibitory activity of this major metabolite of Dabigatran.

Research comparing the binding affinities of Dabigatran and its acyl-β-D-glucuronide metabolite has revealed subtle but significant differences. Molecular docking studies have calculated the binding affinity for Dabigatran to be approximately -9.7 kcal/mol, whereas the binding affinity for Dabigatran Acyl-β-D-Glucuronide is slightly lower at -9.5 kcal/mol. vulcanchem.com This small difference in binding energy may contribute to observed variations in their functional anticoagulant activity. vulcanchem.com

Further detailed docking simulations have explored the binding energies and conformations of both Dabigatran (DAB) and Dabigatran Acyl-β-D-Glucuronide (DABG) with thrombin. The results from these simulations are summarized in the table below. researchgate.net

| Ligand | Binding Affinity (kcal/mol) |

|---|---|

| Dabigatran (DAB) | -9.7 |

| Dabigatran Acyl-β-D-Glucuronide (DABG) | -9.5 |

These docking studies indicate that both the parent drug and its glucuronide metabolite exhibit strong binding to thrombin. researchgate.net The docking conformations show that specific active site residues within thrombin, such as Thr172c and Gly219c, are important for the correct positioning of Dabigatran within the inhibitor binding pocket. researchgate.netresearchgate.net While Dabigatran Acyl-β-D-Glucuronide also interacts with the active site, the addition of the glucuronide moiety appears to slightly reduce its binding affinity compared to the parent compound. vulcanchem.comresearchgate.net

Despite this slight reduction in binding affinity, the acyl glucuronide metabolites of Dabigatran are considered to be pharmacologically active, with an anticoagulant effect that is comparable to the parent compound. nih.govdrugbank.commdpi.com The reversal agent, Idarucizumab, a humanized monoclonal antibody fragment, demonstrates a much higher binding affinity for both Dabigatran and its acyl glucuronide metabolites than Dabigatran itself has for thrombin, enabling it to effectively neutralize their anticoagulant effects. nih.govboehringer-ingelheim.comfda.govnih.gov

Analytical Methodologies for Characterization and Quantification

Challenges in Dabigatran (B194492) Acyl-β-D-Glucuronide Analysis due to Lability and Isomerization

A primary challenge in the analysis of Dabigatran Acyl-β-D-Glucuronide stems from its inherent instability. Acyl glucuronides are known to be chemically reactive metabolites. researchgate.net The ester linkage in the 1-O-β-acyl glucuronide is susceptible to both hydrolysis, which cleaves the molecule back to the parent drug (dabigatran), and intramolecular acyl migration. researchgate.netresearchgate.net

This acyl migration is a non-enzymatic rearrangement that occurs in aqueous solutions, leading to the formation of positional isomers (2-O-, 3-O-, and 4-O-acylglucuronides). researchgate.net This process is pH-dependent and can happen during blood sample collection, processing, and storage, complicating the precise quantification of the pharmacologically active 1-O-β isomer. researchgate.netresearchgate.net The interconversion between these isomers and potential degradation back to the parent compound can lead to an underestimation of the active metabolite's concentration and a corresponding overestimation of dabigatran. researchgate.net Therefore, specialized analytical techniques are imperative to ensure accurate and reliable measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of dabigatran and its metabolites due to its high sensitivity, specificity, and selectivity. myadlm.orgnih.gov This "gold standard" technique can distinguish between the parent drug and its structurally similar metabolites, which is crucial for accurate assessment. myadlm.org

Developing a robust LC-MS/MS method requires careful optimization to overcome the challenges of lability and isomerization. nih.gov The primary goal is to achieve chromatographic separation of dabigatran from its acyl-glucuronide metabolites. nih.gov This separation prevents the in-source fragmentation of the glucuronide into dabigatran within the mass spectrometer, which would otherwise lead to an overestimation of the parent drug's concentration. nih.gov

Methods often employ reversed-phase chromatography, using columns such as C18 or phenyl columns, coupled with a gradient elution. nih.govplos.orgbohrium.com The mobile phase typically consists of an aqueous component, often containing an acidic modifier like formic acid or an ammonium (B1175870) formate (B1220265) buffer, and an organic component like acetonitrile (B52724) or methanol (B129727). bohrium.comendotell.chtandfonline.com The acidic conditions help to stabilize the acyl glucuronide and minimize degradation during analysis. nih.gov

Detection is performed using a triple quadrupole mass spectrometer, usually with electrospray ionization (ESI) in the positive ion mode. nih.govbohrium.com The highly selective multiple reaction monitoring (MRM) mode is used to detect specific precursor-to-product ion transitions for each compound, ensuring accurate identification and quantification. nih.gov

Given the instability of Dabigatran Acyl-β-D-Glucuronide, analytical strategies have been developed to measure either the free, unconjugated dabigatran or the total dabigatran concentration, which includes both free dabigatran and the dabigatran derived from its glucuronide metabolites.

To measure the total dabigatran concentration, a sample pretreatment step involving alkaline hydrolysis is employed. myadlm.orgnih.govnih.govnih.gov In this procedure, plasma samples are incubated with an alkaline solution, such as sodium hydroxide, at a controlled temperature (e.g., 37°C). inoncology.es This process cleaves the ester bond of the acyl glucuronide metabolites, converting them entirely into the parent dabigatran. myadlm.orginoncology.es The sample is then analyzed by LC-MS/MS to quantify the total amount of dabigatran. nih.govnih.gov This method provides a measure of the total active moiety (parent drug plus active metabolites).

The concentration of the Dabigatran Acyl-β-D-Glucuronide metabolites can be quantified indirectly. researchgate.netnih.gov This involves performing two separate analyses on a given sample. In the first analysis, the sample is treated to stabilize the analytes (e.g., by acidification) and the concentration of free dabigatran is measured. nih.gov In the second analysis, a separate aliquot of the same sample undergoes alkaline hydrolysis to determine the total dabigatran concentration. The concentration of the acyl glucuronides is then calculated by subtracting the free dabigatran concentration from the total dabigatran concentration. inoncology.es

The successful implementation of LC-MS/MS for the analysis of Dabigatran Acyl-β-D-Glucuronide relies on carefully optimized chromatographic and mass spectrometric parameters. While specific conditions vary between laboratories, they share common principles to ensure sensitivity, selectivity, and reproducibility.

Table 1: Example of Chromatographic Conditions

| Parameter | Condition | Source(s) |

|---|---|---|

| LC System | UHPLC or UPLC System | plos.orgbohrium.com |

| Column | Reversed-phase C18 or Phenyl (e.g., 2.1 x 50 mm, 1.7 µm) | plos.orgbohrium.comendotell.chnih.gov |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM ammonium formate | bohrium.comendotell.ch |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | bohrium.comendotell.ch |

| Flow Rate | 0.3 - 1.0 mL/min | bohrium.comtandfonline.com |

| Column Temperature | 50°C | plos.orgnih.gov |

| Injection Volume | 1 - 3 µL | plos.orgendotell.ch |

| Run Time | 2.5 - 8 min | bohrium.comtandfonline.comnih.gov |

Table 2: Example of Mass Spectrometric Parameters

| Parameter | Setting | Source(s) |

|---|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | plos.orgnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govendotell.ch |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Dabigatran) | m/z 472.2 → 289.2 | plos.orgendotell.chnih.gov |

| MRM Transition (Dabigatran Acyl-β-D-Glucuronide) | m/z 648.3 → 289.1 | nih.govnih.gov |

| Internal Standard | Dabigatran-d3 or ¹³C₆-Dabigatran | endotell.chfrontiersin.org |

| MRM Transition (Internal Standard) | m/z 475.2 → 292.2 (for d3) or m/z 478.2 → 295.2 (for ¹³C₆) | plos.orgendotell.ch |

Strategies for Total vs. Free Dabigatran and Metabolite Quantification

Validation of Analytical Methods: Precision, Accuracy, Linearity, and Recovery

The validation of analytical methods for dabigatran acyl-β-D-glucuronide is performed in accordance with guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH) to ensure data integrity. nih.govirjmets.comeuropa.eu These validation processes typically assess several key parameters:

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org For dabigatran and its metabolites, precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org Studies have demonstrated that for the quantification of dabigatran and its acylglucuronide, the precision, measured as the coefficient of variation (CV), is generally below 9-15%. researchgate.netnih.gov For instance, one liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported intra-day and inter-day precision for dabigatran acylglucuronide to be between 2.56% and 4.51%. researchgate.net Another study showed intra- and inter-day precision values below 11.3% for all quality control levels. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. ich.org It is often expressed as the percentage of recovery of a known amount of analyte added to the sample. ich.org For dabigatran acyl-β-D-glucuronide, accuracy has been reported to be within the range of 98.37-104.42% and 101-114%. researchgate.netnih.gov One validated LC-MS/MS method for dabigatran and its metabolites showed accuracy to be within 98.33-110.12%. nih.gov

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org A linear relationship is typically evaluated by a regression analysis, with a high correlation coefficient (R²) indicating good linearity. mdpi.com For the analysis of dabigatran and its metabolites, methods have been validated over a linear concentration range of 1.00-600.00 ng/mL and 2.5-1000 ng/mL, with correlation coefficients greater than 0.999. nih.govresearchgate.netnih.gov

Recovery: This is the efficiency of the extraction procedure of an analytical method, expressed as the percentage of the known amount of an analyte carried through the sample extraction and processing steps. irjmets.com For the analysis of dabigatran and its acylglucuronide, mean recoveries of ≥98% have been achieved using methods like protein precipitation. researchgate.netnih.gov Another study reported recoveries higher than 89.48% for dabigatran and its metabolites. nih.gov

The table below summarizes the validation parameters from a representative study on the quantification of dabigatran and its acylglucuronide.

| Validation Parameter | Dabigatran | Dabigatran Acylglucuronide | Reference |

| Linearity Range | 2.5-1000 ng/mL | - | researchgate.netnih.gov |

| Correlation Coefficient (R²) | > 0.999 | - | researchgate.net |

| Accuracy | 101-114% | 98.37-104.42% | researchgate.netnih.gov |

| Precision (CV%) | <9% (<15% at LLOQ) | 2.56-4.51% | researchgate.netnih.gov |

| Recovery | ≥98% | - | researchgate.netnih.gov |

Sample Handling and Storage Considerations for Metabolite Integrity

The stability of dabigatran acyl-β-D-glucuronide in biological samples is a critical factor that can influence the accuracy of its quantification. This metabolite is known to be labile, and improper handling and storage can lead to its degradation or conversion, potentially resulting in an overestimation of the parent drug, dabigatran. researchgate.net

Key considerations for maintaining the integrity of dabigatran acyl-β-D-glucuronide in samples include:

Temperature: Long-term stability studies have shown that dabigatran and its metabolites are stable in plasma for extended periods when stored at low temperatures. europa.eu For instance, free dabigatran is stable for 101 days at -20±10°C and -70±15°C, while total dabigatran (including the glucuronide) is stable for 107 days under the same conditions. europa.eu It is recommended to store plasma samples at -20°C or, for longer-term storage, at -70°C or -80°C. glpbio.comfrontiersin.org Some studies suggest that if samples need to be stored for more than a week, they should be frozen at temperatures of -25°C or lower. researchgate.net

pH: The pH of the sample matrix is crucial. To prevent the hydrolysis of the acyl glucuronide back to dabigatran, samples for the analysis of the free drug are often acidified, for example, with ammonium formate. researchgate.netnih.gov Conversely, for the determination of total dabigatran (the sum of the free drug and the glucuronide), alkaline hydrolysis is employed to intentionally convert the glucuronide to dabigatran before analysis. researchgate.netnih.govnvkc.nl

Freeze-Thaw Cycles: The stability of the analyte during repeated freezing and thawing cycles should be evaluated. nvkc.nl While specific data for dabigatran acyl-β-D-glucuronide is limited, general guidelines for bioanalytical method validation recommend assessing stability for at least three freeze-thaw cycles. nvkc.nl

Sample Processing: The choice of solvents and the duration of sample processing can also impact the stability of the metabolite. For instance, the use of methanol has been associated with the back-conversion of some acyl glucuronide metabolites to their parent drugs. researchgate.net Therefore, the analytical procedures, including plasma storage, handling, and extract storage in the autosampler, must be optimized to prevent such conversions. researchgate.net

The following table outlines recommended storage conditions to ensure the integrity of dabigatran acyl-β-D-glucuronide.

| Storage Condition | Duration | Temperature | Reference |

| Short-term | - | +2–8 °C | researchgate.net |

| Long-term | 107 days | -20±10°C and -70±15°C | europa.eu |

| Long-term | 1 month | -20°C | glpbio.com |

| Long-term | 6 months | -80°C | glpbio.com |

Mechanistic Interactions with Enzymes and Transporters

Role of P-glycoprotein (P-gp) in Dabigatran (B194492) (Parent Drug) Disposition relevant to Metabolite Formation

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in the disposition of the prodrug, dabigatran etexilate, which in turn affects the amount of parent drug available for the formation of dabigatran and its subsequent metabolites. acforum-excellence.org Dabigatran etexilate is a substrate of P-gp, which is located in the gut mucosa and regulates the absorption of drugs. acforum-excellence.orgmedsafe.govt.nzfda.gov However, the active moiety, dabigatran, and its intermediate and glucuronide metabolites are not P-gp substrates. nih.gov

The interaction with P-gp occurs primarily in the gastrointestinal tract. medsafe.govt.nz P-gp actively transports dabigatran etexilate back into the gut lumen, thereby reducing its oral bioavailability. tg.org.au Consequently, the activity of P-gp directly influences the plasma concentration of dabigatran and, by extension, the amount available for metabolic conversion to Dabigatran Acyl-β-D-Glucuronide.

Co-administration of dabigatran etexilate with P-gp inhibitors, such as ketoconazole, amiodarone, and verapamil, can lead to increased plasma concentrations of dabigatran. tg.org.aujacc.org This increased exposure to the parent drug can result in a greater formation of its glucuronidated metabolites. Conversely, P-gp inducers like rifampin can decrease the bioavailability of dabigatran, reducing its exposure and the subsequent formation of Dabigatran Acyl-β-D-Glucuronide. fda.govjacc.org

Absence of Significant Cytochrome P450 Metabolism for Dabigatran (Context for Glucuronidation)

A defining characteristic of dabigatran's metabolism is the absence of significant involvement from the cytochrome P450 (CYP450) enzyme system. ahajournals.orgnih.govnih.gov Unlike many other medications, dabigatran is not metabolized by CYP450 isoenzymes. nih.govmdpi.comeuropa.eu This lack of CYP450 metabolism is a key reason why glucuronidation represents the major metabolic pathway for the active dabigatran molecule. researchgate.net

After the prodrug dabigatran etexilate is converted to active dabigatran via esterase-mediated hydrolysis, the subsequent metabolism bypasses the CYP450 system. ahajournals.orgeuropa.eu Instead, the carboxylate moiety on the dabigatran molecule is directly conjugated with glucuronic acid. researchgate.netnih.gov This characteristic significantly lowers the potential for drug-drug interactions that are commonly associated with the CYP450 pathway. ahajournals.orgnih.gov While some recent in vitro research has explored a potential role for CYP3A in the oxidative metabolism of dabigatran etexilate's intermediate metabolites, glucuronidation remains the principal metabolic route for dabigatran itself. researchgate.netfrontiersin.org

Mechanistic Insights into Potential Drug-Drug Interactions Affecting Glucuronidation

The primary pathway for dabigatran metabolism is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netfrontiersin.org Specifically, three UGT isoforms have been identified as capable of catalyzing the formation of Dabigatran Acyl-β-D-Glucuronide: UGT1A9, UGT2B7, and UGT2B15. nih.govresearchgate.netdrugbank.com Among these, UGT2B15 is considered the major contributor to this metabolic process based on in vitro studies. nih.govfrontiersin.org

Effects of Co-administered Compounds on Dabigatran Acyl-D-Glucuronide Formation (e.g., Simvastatin)

While the risk of interactions affecting glucuronidation is generally low, some co-administered drugs may influence the formation of Dabigatran Acyl-β-D-Glucuronide. A study investigating the effects of simvastatin (B1681759) on dabigatran pharmacokinetics provided evidence of such an interaction. nih.govnih.gov

| Parameter | Geometric Mean Ratio (GMR) (Dabigatran + Simvastatin vs. Dabigatran Alone) |

| Dabigatran Etexilate AUC | 1.47 |

| Dabigatran AUC | 1.21 |

| Dabigatran Acylglucuronide AUC | 1.57 |

| Data from a study on the co-administration of dabigatran etexilate and simvastatin. nih.govresearchgate.net |

| Enzyme | Role in Dabigatran Glucuronidation |

| UGT2B15 | Major contributing isoform. nih.govfrontiersin.orgresearchgate.net |

| UGT1A9 | Minor contributing isoform. nih.govresearchgate.netdrugbank.com |

| UGT2B7 | Minor contributing isoform. nih.govresearchgate.netdrugbank.com |

Future Research Directions and Unresolved Questions

Development of Standardized Analytical Techniques for Labile Acyl Glucuronides

The analysis of acyl glucuronides, such as Dabigatran (B194492) Acyl-β-D-Glucuronide, is challenging due to their inherent instability. researchgate.netnih.gov These molecules are prone to degradation through hydrolysis, where they convert back to the parent drug (aglycone), and through intramolecular rearrangement (acyl migration). nih.govcurrentseparations.com This instability can occur at physiological pH and complicates the accurate measurement of the metabolite in biological samples. nih.gov

A primary goal for bioanalytical assay development is to minimize the breakdown of the acyl glucuronide metabolite during all stages of analysis, including sample collection, transport, storage, and the analytical process itself. researchgate.netnih.gov To achieve this, samples often require immediate stabilization after collection. researchgate.net

Current analytical strategies frequently employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcurrentseparations.com However, challenges remain, such as the potential for in-source fragmentation during mass spectrometry, where the glucuronide metabolite can break down and generate ions identical to the parent compound, leading to analytical interference. nih.gov The chromatographic separation of the various isomers of acyl glucuronides (1-O, 2-O, 3-O, and 4-O) is also crucial, as these isomers can have different toxicological profiles. currentseparations.com

To address these challenges, researchers are exploring novel approaches. One such method is an automated technique using Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIM-MS) to monitor the rapid transacylation of acyl glucuronides in real-time. waters.com Another innovative strategy involves using ¹⁸O-labeling to assess the stability of acyl glucuronides, offering a high-throughput method that doesn't require the complex chromatographic separation of isomers. nih.gov The development of standardized and robust analytical methods is essential for accurately assessing the exposure and potential risks associated with labile acyl glucuronides like that of dabigatran. currentseparations.comresearchgate.net

Investigation of Covalent Protein Adduct Formation and Mechanistic Implications of Chemical Reactivity

A significant area of concern for acyl glucuronides is their potential to form covalent adducts with proteins. currentseparations.commdpi.com This reactivity stems from the electrophilic nature of the acyl glucuronide, which allows it to bind to nucleophilic sites on proteins. nih.gov The formation of these protein adducts is believed to be a potential cause of idiosyncratic drug toxicity. currentseparations.comjst.go.jp

The reactivity of an acyl glucuronide is linked to its chemical stability. jst.go.jp Unstable acyl glucuronides can undergo intramolecular rearrangement, or acyl migration, where the acyl group moves from its initial 1-O position to other positions on the glucuronic acid ring (2-O, 3-O, and 4-O isomers). currentseparations.comnih.gov These isomers, which are not substrates for β-glucuronidase, can then react with proteins. nih.gov

The formation of covalent adducts can occur through two primary mechanisms: transacylation (direct nucleophilic displacement) and a glycation mechanism following acyl migration. mdpi.com In vitro studies have demonstrated that acyl glucuronides can covalently modify various proteins, including serum albumin and UDP-glucuronosyltransferases (UGTs), the very enzymes responsible for their formation. nih.gov

For Dabigatran Acyl-β-D-Glucuronide, it is known to be pharmacologically active, and its formation is a major metabolic pathway for dabigatran. nih.govvulcanchem.comcaymanchem.com While the anticoagulant effect of the glucuronide metabolite has been studied, the full implications of its chemical reactivity and potential for protein adduct formation in vivo are not yet fully understood. researchgate.net Further research is needed to determine the extent of protein adduct formation from Dabigatran Acyl-β-D-Glucuronide in vivo and to clarify any potential causal link between this reactivity and adverse drug reactions. nih.gov

Rational Design Principles for Enhancing Acyl Glucuronide Stability in New Chemical Entities

The stability of acyl glucuronides is a critical factor in the safety profile of new drugs containing carboxylic acid groups. jst.go.jp The inherent reactivity and potential for toxicity associated with unstable acyl glucuronides have made their risk assessment a key consideration in drug discovery. nih.govnih.gov Therefore, developing rational design principles to enhance the stability of these metabolites is a crucial area of future research.

The stability of an acyl glucuronide is influenced by the physicochemical properties of the parent drug, including electronic and steric factors around the carboxylic acid group. nih.gov By understanding these relationships, medicinal chemists can aim to design new chemical entities (NCEs) that form more stable acyl glucuronide metabolites, thereby reducing the potential for reactivity and toxicity. nih.gov

Several in vitro assays have been developed to assess the stability and reactivity of acyl glucuronides in the early stages of drug discovery. jst.go.jpresearchgate.net These assays often measure the half-life of the acyl glucuronide in buffer or plasma, which serves as an indicator of its reactivity. jst.go.jp The rate of acyl migration is another key parameter used to rank the stability of these metabolites. researchgate.net

Strategies for enhancing stability could involve modifying the structure of the parent drug to alter its electronic properties or introduce steric hindrance that disfavors acyl migration and hydrolysis. nih.gov For instance, incorporating certain structural features or modifying the N-terminus of peptide-based drugs has been shown to enhance plasma stability. acs.org Furthermore, prodrug strategies and formulation approaches can also be employed to target drug delivery and minimize systemic exposure to potentially reactive metabolites. iqpc.com The ultimate goal is to develop a predictive framework that allows for the rational design of safer drugs by minimizing the formation of unstable and reactive acyl glucuronide metabolites. nih.gov

Elucidation of Additional Minor Metabolic Pathways or Subsequent Metabolites of Dabigatran Acyl-β-D-Glucuronide

The primary metabolic pathway for dabigatran involves its conversion to the active Dabigatran Acyl-β-D-Glucuronide. nih.govfrontiersin.org This glucuronidation is catalyzed mainly by the UGT2B15 isoform of the UDP-glucuronosyltransferase enzyme. nih.govcaymanchem.comfrontiersin.org However, other UGT isoforms, such as UGT1A9 and UGT2B7, also contribute to a lesser extent. nih.gov

While Dabigatran Acyl-β-D-Glucuronide is the major metabolite, the existence of other minor metabolic pathways and subsequent metabolites cannot be ruled out. drugbank.com In addition to the initial 1-O-acylglucuronide, four isomeric acylglucuronides (1-O, 2-O, 3-O, and 4-O) are formed through non-enzymatic acyl migration. nih.goveuropa.eu These isomers are also pharmacologically active. drugbank.comeuropa.eu

Detailed liquid chromatography/mass spectrometry (LC/MS) characterization has suggested the possibility of a wide variety of other metabolites, although they account for a small fraction of the recovered products. drugbank.com Further investigation into these minor pathways is warranted to gain a complete understanding of the metabolic fate of dabigatran.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Dabigatran Acyl--D-Glucuronide in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Ensure chromatographic separation accounts for acyl migration isomers by using pH-stable mobile phases (e.g., phosphate buffers at pH 6.0–7.4). Internal standards (e.g., deuterated analogs) improve precision . For protein adduct detection, electrophoretic separation (SDS-PAGE) followed by Western blotting with anti-adduct antibodies is recommended .

Q. How should sample handling protocols be optimized to prevent this compound degradation during storage?

- Methodological Answer : Immediate freezing at -80°C post-collection minimizes hydrolysis. For short-term storage, maintain samples at 4°C in acidic buffers (pH 3.0–4.0) to stabilize the glucuronide. Avoid repeated freeze-thaw cycles, and use protease inhibitors to mitigate protein binding artifacts .

Q. What are the key metabolic pathways and toxicological implications of this compound?

- Methodological Answer : The metabolite undergoes pH-dependent acyl migration (1→2, 1→3, 1→4 isomers) and hydrolysis, forming reactive intermediates. These intermediates covalently bind to serum albumin and tissue proteins, potentially triggering immune-mediated toxicity. In vitro assays (e.g., human hepatocyte models) should include time-resolved monitoring of adduct formation using LC-MS/MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate covalent protein binding of this compound in vivo?

- Methodological Answer : Use radiolabeled (³H/¹⁴C) this compound in animal models. Post-dosing, isolate plasma proteins via size-exclusion chromatography and quantify adducts via scintillation counting. Confirm specificity with immunoprecipitation using anti-dabigatran antibodies. Parallel in vitro incubations with human serum albumin provide comparative kinetics .

Q. What statistical approaches address discrepancies in clinical outcomes between dabigatran and warfarin studies (e.g., myocardial infarction risk)?

- Methodological Answer : Apply propensity score matching to balance baseline covariates (e.g., CHA₂DS₂-VASc scores) in retrospective cohorts. For pooled analyses (e.g., Phase II/III trials), use mixed-effects models to account for inter-study heterogeneity. Sensitivity analyses should test robustness against unmeasured confounding (e.g., prior warfarin exposure) .

Q. How can kinetic parameters for this compound decomposition be accurately determined?

- Methodological Answer : Conduct pH- and temperature-controlled stability studies (e.g., 23–37°C, pH 1.0–13.0). Fit first-order rate constants () to hydrolysis and acyl migration data using nonlinear regression. Validate models with Arrhenius plots to predict shelf-life under varied storage conditions .

Q. What study designs minimize confounding when comparing dabigatran with other anticoagulants in real-world populations?

- Methodological Answer : Adopt a "prevalent new-user" design, which includes both treatment-naïve patients and those switching from warfarin. Stratify analyses by prior anticoagulant use and adjust for time-dependent covariates (e.g., renal function decline) via Cox proportional hazards models .

Data Contradiction and Validation

Q. How to reconcile conflicting data on dabigatran’s myocardial infarction risk across clinical trials?

- Methodological Answer : Perform meta-regression to identify trial-level moderators (e.g., warfarin time-in-therapeutic-range [TTR]). Subgroup analyses stratified by TTR (<60% vs. ≥60%) clarify whether superior warfarin control explains the disparity. Mechanistic studies should assess thrombin’s role in plaque instability via animal models of atherosclerosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.